molecular formula C5H11N3O B106666 Morpholine-4-carboximidamide CAS No. 17238-66-3

Morpholine-4-carboximidamide

Cat. No. B106666
CAS RN: 17238-66-3
M. Wt: 129.16 g/mol
InChI Key: WCUWHUUPGXCMMQ-UHFFFAOYSA-N
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Description

Morpholine-4-carboximidamide is not directly mentioned in the provided papers; however, the morpholine ring is a common feature in the discussed compounds. Morpholine is a heterocyclic amine, featuring a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. It is a versatile scaffold in medicinal chemistry due to its physicochemical, biological, and metabolic properties, and it is often employed in drug design for its ability to improve pharmacokinetic profiles and biological activity .

Synthesis Analysis

The synthesis of morpholine derivatives is well-documented in the provided papers. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized through a five-step process involving reductive amination and intramolecular acetalization . Another paper describes the asymmetric Ugi three-component reaction to synthesize morpholin-2-one-3-carboxamide compounds, highlighting the stereoinduction capabilities of chiral imines . Additionally, novel synthetic routes for morpholine derivatives, such as 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, have been developed using density functional theory (DFT) studies to analyze the molecular structure and interactions . These synthetic methods are crucial for creating libraries of bioactive molecules for drug discovery .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by spectroscopic methods and crystallography. For example, the structure of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was elucidated using UV, FT-IR, 1H, and 13C NMR spectroscopy . The crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, providing insights into the spatial arrangement of the morpholine ring within the compound .

Chemical Reactions Analysis

Morpholine derivatives undergo various chemical reactions, as evidenced by the synthesis of 2-morpholine carboxylic acid derivatives and their elaboration to complex bicyclic structures . The Ugi reaction is a notable example, used to create morpholin-2-one-3-carboxamide derivatives with good diastereoselectivity . These reactions are essential for expanding the chemical space of morpholine-containing compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. DFT studies provide insights into properties such as polarizability, hyperpolarizabilities, and nonlinear optical (NLO) properties . The thermodynamic properties, such as heat capacity, entropy, and enthalpy change, have also been calculated for these compounds, which are important for understanding their stability and reactivity . The electronic properties, including the energy gap, electronegativity, and electrophilicity indices, are determined to predict the reactivity of morpholine derivatives .

Scientific Research Applications

  • Anti-Hyperglycemic Properties : Morpholine-4-carboximidamide derivatives were evaluated for their anti-hyperglycemic properties. The study found that certain derivatives significantly decreased serum glucose levels and could potentially be used as agents against diabetes-induced pathological effects on blood glucose, liver, and kidney function (Moustafa et al., 2021).

  • Inhibition of PI3K-AKT-mTOR Pathway : Morpholine derivatives have been identified as privileged pharmacophores for the inhibition of the PI3K-AKT-mTOR pathway, essential in cancer treatment. This research suggests the potential of morpholine derivatives in developing novel inhibitors for this pathway (Hobbs et al., 2019).

  • Antimicrobial Activity : Morpholine derivatives have been studied for their antimicrobial properties. The research showed that 4-(Phenylsulfonyl) morpholine has modulating activity against multidrug-resistant strains of various microorganisms, indicating its potential in addressing antibiotic resistance (Oliveira et al., 2015).

  • Neuroprotective Effects : Biguanide derivatives of morpholine-4-carboximidamide have been shown to exert neuroprotective effects. These compounds were found to decrease free-radical oxidation levels and thus could be beneficial in neurodegenerative diseases (Popova et al., 2011).

  • Cancer Research : Morpholine and its derivatives are integral in cancer research, often used in compounds with antitumor activities. These derivatives can impact various stages of cancer development and are crucial in the design of new anticancer drugs (Kumari & Singh, 2020).

  • Synthesis of Bioactive Compounds : Morpholine-4-carboximidamide is used in the synthesis of various bioactive compounds, contributing to the development of new drugs and treatment options for various diseases (Kuznetsov et al., 2007).

  • Selective T-Type Ca2+ Channel Blockers : Morpholin-2-one derivatives have been studied as potent and selective T-type Ca2+ channel blockers, which could have implications in treating diseases like epilepsy and pain disorders (Ku et al., 2006).

Safety And Hazards

Morpholine-4-carboximidamide hydrobromide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of damaging fertility and the unborn child . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Future research will likely continue to explore the synthesis of morpholines and their applications in various fields .

properties

IUPAC Name

morpholine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUWHUUPGXCMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17238-55-0 (sulfate[2:1])
Record name Morpholinoamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30169270
Record name Morpholinoamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-4-carboximidamide

CAS RN

17238-66-3
Record name Morpholinoamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholinoamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
AH Moustafa, WW Ahmed, A Khodairy… - Journal of Molecular …, 2021 - Elsevier
… N-(4,6-Dimethylpyrimidin-2-yl)morpholine-4-carboximidamide 4 is subjected to react with 4-methylbenzenesulphonyl-, benzoyl-, and/or terephthaloyl chloride to give the corresponding …
Number of citations: 3 www.sciencedirect.com
TN Popova, OV Sukhoveeva, AV Makeeva… - Pharmaceutical …, 2011 - Springer
We have studied the effect of the newly synthesized biguanides N-[amino(imino)methyl]morpholine-4-carboximidamide (I) and N-[amino(imino)methyl]piperidine-1-carboximidamide (II) …
Number of citations: 3 link.springer.com
BRM Hussein, A Khodairy - Journal of Heterocyclic Chemistry, 2021 - Wiley Online Library
N‐[4‐(3‐Methoxyphenyl)pyrimidin‐2‐yl]cyanamide (1) was reacted with morpholine and respective binuclephilic reagents namely: ethylenediamine, o‐phenylenediamine, o‐…
Number of citations: 2 onlinelibrary.wiley.com
A Kotb, NS Abutaleb, M Hagras, A Bayoumi… - RSC …, 2019 - pubs.rsc.org
… ,3,4-oxadiazol-2-yl)morpholine-4-carboximidamide (26). Following the general procedure 4.2.1., and using morpholine-4-carboximidamide hydroiodide (0.1 g, 0.4 mmol), compound 26 …
Number of citations: 18 pubs.rsc.org
D Pomikło, A Bodzioch, P Kaszyński - The Journal of Organic …, 2023 - ACS Publications
… Initial experiments involved a reaction of 8 with morpholine-4-carboximidamide (6c), which was liberated from 6c·HCl using equivalent amounts of EtONa in EtOH. The strong basicity of …
Number of citations: 3 pubs.acs.org
S Liu, R Wang, B Zhu, W Guan, F Liang - Organic & Biomolecular …, 2019 - pubs.rsc.org
… guanidines like tetramethylguanidine (1a), disubstituted guanidines including 1,1-dimethylguanide (1b), piperidine-1-carboximidamide (1c), morpholine-4-carboximidamide (1d) and 1H…
Number of citations: 7 pubs.rsc.org
A Kotb, NS Abutaleb, MA Seleem, M Hagras… - European journal of …, 2018 - Elsevier
… Following the general procedure (5.1.6), and using morpholine-4-carboximidamide hydroiodide (0.1 g, 0.4 mmol), compound 26 was obtained as yellow solid (0.1 g, 85%) mp = 220 C; …
Number of citations: 41 www.sciencedirect.com
M Hagras, YA Hegazy, AH Elkabbany… - European journal of …, 2018 - Elsevier
A new series of oxadiazolylbiphenylthiazoles was prepared with the objective of improving the limited solubility of first-generation derivatives while maintaining antibacterial activity …
Number of citations: 26 www.sciencedirect.com
DX Guo, YJ Liu, T Li, N Wang, X Zhai, C Hu… - Science China …, 2012 - Springer
A new series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives have been designed and synthesized. The antitumor activities of the target compounds have been evaluated …
Number of citations: 8 link.springer.com
CP Meher, D Purohit, A Kumar… - … Journal of Health …, 2022 - pdfs.semanticscholar.org
The invention of newer chemical entities, which have some therapeutically worth is always a great challenge. It is no doubt that it is a lengthier process. We have several drugs in the …
Number of citations: 11 pdfs.semanticscholar.org

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